4-[(4-Bromobenzyl)oxy]benzoic acid
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Overview
Description
4-[(4-Bromobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to a benzoic acid moiety through an ether linkage. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromobenzyl)oxy]benzoic acid typically involves the reaction of 4-bromobenzyl alcohol with 4-hydroxybenzoic acid in the presence of a suitable dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzylic position.
Major Products:
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include benzoic acid derivatives with oxidized benzylic positions.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]benzoic acid is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the benzoic acid moiety can influence the compound’s solubility and reactivity . Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
4-Bromobenzoic Acid: Lacks the ether linkage and has different reactivity and applications.
4-Hydroxybenzoic Acid: Contains a hydroxyl group instead of the bromobenzyl ether linkage, leading to different chemical properties.
4-Bromobenzyl Alcohol: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness: 4-[(4-Bromobenzyl)oxy]benzoic acid is unique due to its combination of a bromobenzyl group and a benzoic acid moiety linked through an ether bond. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNSBIMTYJAGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429212 |
Source
|
Record name | 4-[(4-bromobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-41-9 |
Source
|
Record name | 4-[(4-Bromophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62290-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-bromobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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